1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one

Catalog No.
S12986013
CAS No.
M.F
C18H17N3O3S
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-...

Product Name

1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one

IUPAC Name

1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H17N3O3S/c1-20(2)11-9-18(22)16-13-21(17-12-19-10-8-15(16)17)25(23,24)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

HAMARJLNHWBALT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3

1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety, a benzenesulfonyl group, and a dimethylamino substituent. This compound has a molecular formula of C18H17N3O3S and a molecular weight of 355.4 g/mol. The IUPAC name reflects its intricate arrangement of functional groups, which plays a significant role in its chemical behavior and biological activity.

The synthesis of 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one typically involves several multi-step organic reactions:

  • Formation of the Pyrrolo[2,3-c]pyridine Core: This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where benzenesulfonyl chloride reacts with the pyrrolo[2,3-c]pyridine core under basic conditions.
  • Attachment of the Dimethylamino Group: This can be accomplished via nucleophilic substitution reactions where dimethylamine interacts with an appropriate intermediate.

The biological activity of 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one is significant due to its potential interactions with various molecular targets. It may exhibit enzyme inhibition or receptor modulation, making it a candidate for medicinal applications. The specific mechanisms depend on the target proteins and pathways involved, which could include modulation of signal transduction or direct interaction with active sites of enzymes or receptors .

The synthesis methods for this compound generally involve:

  • Preparation of the Pyrrolo[2,3-c]pyridine Core: This can be done through cyclization techniques using appropriate substrates.
  • Sulfonylation Reaction: The introduction of the benzenesulfonyl group typically requires the use of benzenesulfonyl chloride in the presence of a base.
  • Nucleophilic Substitution: The final step involves attaching the dimethylamino group through nucleophilic attack on an electrophilic center in the intermediate compound.

These steps highlight the complexity and multi-step nature of synthesizing this compound, emphasizing its relevance in organic synthesis and medicinal chemistry.

The applications of 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one are diverse:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting specific enzymes or receptors.
  • Organic Synthesis: The compound can act as an intermediate in creating more complex molecules.
  • Materials Science: Its unique structural properties may lend themselves to applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound modulates biological pathways through interactions with proteins or nucleic acids. Understanding these interactions is crucial for determining its therapeutic potential and mechanism of action in various biological contexts .

Several compounds share structural features with 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-[4-(Dimethylamino)phenyl]-5-methyl-pyrrolo[2,3-b]pyridineContains a pyrrolopyridine structureDifferent substituents affecting biological activity
4-(Benzenesulfonyl)-6-methyl-pyrrolo[2,3-b]pyridineSimilar sulfonamide groupVariations in methyl substitution
5-Methyl-pyrazolo[4,3-b]pyridine derivativesPyrazole instead of pyridine corePotentially different pharmacological profiles

These compounds illustrate variations in substituents and core structures that influence their properties and activities compared to 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological profile, setting it apart from other similar molecules in medicinal chemistry research .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

355.09906259 g/mol

Monoisotopic Mass

355.09906259 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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